Cas no 4335-60-8 (2-Propen-1-amine, 3-phenyl-, (E)-)

2-Propen-1-amine, 3-phenyl-, (E)- structure
4335-60-8 structure
Product Name:2-Propen-1-amine, 3-phenyl-, (E)-
CAS No:4335-60-8
MF:C9H11N
MW:133.190342187881
MDL:MFCD00062777
CID:1517646
PubChem ID:6008559
Update Time:2025-05-18

2-Propen-1-amine, 3-phenyl-, (E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-amine, 3-phenyl-, (E)-
    • E-3-phenylprop-2-enyl amine
    • 3-Amino-1-phenylprop-1-ene
    • 3-phenylprop-2-en-1-amine
    • UNII-KRU5188QAR
    • (2E)-3-Phenyl-2-propenylamine
    • MFCD00062777
    • AS-60263
    • Cyclopropanamine, 2-phenyl-, hydrochloride, (1R,2R)-rel-2-propen-1-amine, 3-phenyl-, (2E)-
    • RDAFNSMYPSHCBK-QPJJXVBHSA-N
    • (2E)-3-phenyl-2-propen-1-amine
    • SCHEMBL1872
    • (2E)-3-PHENYLPROP-2-EN-1-AMINE
    • (E)-Cinnamylamine
    • EN300-75742
    • Cinnamylamine, (E)-
    • Cinnamylamine
    • Q27282399
    • 2-Propen-1-amine, 3-phenyl-
    • 7360F8GA70
    • trans-Cinnamylamine
    • UNII-7360F8GA70
    • 4335-60-8
    • 4360-51-4
    • 3-Phenyl-2-propen-1-amine
    • KRU5188QAR
    • (E)-3-Phenylallylamine
    • AKOS005175005
    • EN300-717557
    • (E)-3-phenylprop-2-en-1-amine
    • ALBB-015040
    • trans-3-Phenyl-2-propenylamine
    • MDL: MFCD00062777
    • Inchi: 1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+
    • InChI Key: RDAFNSMYPSHCBK-QPJJXVBHSA-N
    • SMILES: NC/C=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 133.08923
  • Monoisotopic Mass: 133.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

2-Propen-1-amine, 3-phenyl-, (E)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
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4335-60-8 >95%
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Key Organics Ltd
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Key Organics Ltd
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Enamine
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Additional information on 2-Propen-1-amine, 3-phenyl-, (E)-

Comprehensive Guide to 2-Propen-1-amine, 3-phenyl-, (E)- (CAS No. 4335-60-8): Properties, Applications, and Market Insights

2-Propen-1-amine, 3-phenyl-, (E)- (CAS No. 4335-60-8) is a specialized organic compound with a unique molecular structure that makes it valuable in various industrial and research applications. This compound, also known as (E)-3-phenylprop-2-en-1-amine, belongs to the class of phenylpropenyl amines and is characterized by its trans-configuration (E-isomer). Its chemical formula is C9H11N, and it features a phenyl group attached to a propenylamine backbone. The compound's distinct properties have garnered attention in fields such as pharmaceuticals, agrochemicals, and material science.

The growing interest in 2-Propen-1-amine, 3-phenyl-, (E)- can be attributed to its versatile reactivity and potential as a building block in organic synthesis. Researchers and industry professionals frequently search for information on its synthesis methods, spectroscopic data, and safety profiles. With the rise of sustainable chemistry, many are also exploring eco-friendly approaches to produce this compound, aligning with global trends toward greener chemical processes.

One of the key applications of 2-Propen-1-amine, 3-phenyl-, (E)- is in the development of pharmaceutical intermediates. Its structure allows for modifications that can lead to biologically active molecules, making it a valuable scaffold in drug discovery. Additionally, its use in flavor and fragrance industries has been noted, where it contributes to the synthesis of aromatic compounds. The compound's ability to participate in Michael addition reactions and polymerization processes further expands its utility in material science.

Market trends indicate a steady demand for 2-Propen-1-amine, 3-phenyl-, (E)-, particularly in regions with strong pharmaceutical and agrochemical sectors. Companies specializing in fine chemicals and custom synthesis often list this compound in their portfolios, catering to research institutions and industrial clients. The compound's supply chain and pricing dynamics are also topics of interest, as fluctuations in raw material costs can impact its availability.

From a regulatory standpoint, 2-Propen-1-amine, 3-phenyl-, (E)- is subject to standard chemical safety protocols. Proper handling, storage, and disposal are essential to ensure workplace safety and environmental protection. While it is not classified as a hazardous material under most jurisdictions, users are advised to consult Safety Data Sheets (SDS) and adhere to local regulations. This emphasis on safety aligns with the broader industry focus on responsible chemical management.

In the context of academic research, 2-Propen-1-amine, 3-phenyl-, (E)- has been studied for its potential in catalysis and asymmetric synthesis. Its chiral properties and reactivity make it a candidate for developing novel catalytic systems. Recent publications have explored its role in metal-organic frameworks (MOFs) and supramolecular chemistry, highlighting its relevance in cutting-edge scientific endeavors.

The future outlook for 2-Propen-1-amine, 3-phenyl-, (E)- appears promising, with advancements in synthetic methodologies and expanding applications driving its demand. As industries continue to prioritize innovation and sustainability, this compound is likely to remain a focal point in chemical research and development. For those seeking detailed technical information, resources such as chemical databases, peer-reviewed journals, and patent literature offer valuable insights into its properties and uses.

In summary, 2-Propen-1-amine, 3-phenyl-, (E)- (CAS No. 4335-60-8) is a multifaceted compound with significant potential across multiple industries. Its unique chemical properties, coupled with its applicability in high-value sectors, make it a subject of ongoing interest and exploration. Whether you are a researcher, manufacturer, or end-user, understanding this compound's capabilities and market dynamics can provide a competitive edge in today's rapidly evolving chemical landscape.

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